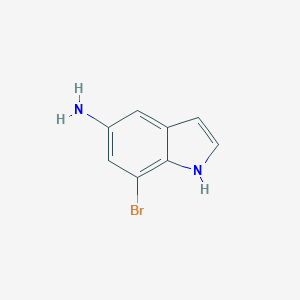

7-Bromo-1H-indol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSDTLAEQBFCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572741 | |

| Record name | 7-Bromo-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196205-07-9 | |

| Record name | 7-Bromo-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196205-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1H-indol-5-amine: Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological relevance of 7-Bromo-1H-indol-5-amine. This substituted indole is a valuable heterocyclic building block, particularly significant in the field of medicinal chemistry for the development of targeted therapeutics. This document includes key physicochemical data, a proposed detailed synthetic protocol, and its application in the synthesis of potent kinase inhibitors.

Core Chemical Properties

This compound is a solid organic compound whose core structure is based on the indole ring system. The strategic placement of a bromine atom at the 7-position and an amine group at the 5-position makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrN₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 211.06 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 196205-07-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 124-125 °C | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Temperature | 2-8 °C | --INVALID-LINK-- |

| Hazard | Irritant | --INVALID-LINK-- |

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Workflow for this compound

Caption: Proposed multi-step synthesis of this compound.

Detailed Methodologies:

Step 1: Regioselective Iodination of 3-Bromo-5-nitroaniline The synthesis begins with a commercially available substituted aniline. The key is the regioselective iodination at the position ortho to the amine.[1]

-

Dissolve 3-Bromo-5-nitroaniline (1.0 eq) in dichloromethane (DCM).

-

Add bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄, 1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-Iodo-3-bromo-5-nitroaniline can often be used in the next step without further purification.

Step 2: Palladium-Catalyzed Sonogashira Coupling This step introduces the acetylene moiety necessary for indole ring formation.[1]

-

To a solution of 2-Iodo-3-bromo-5-nitroaniline (1.0 eq) in triethylamine (Et₃N), add (trimethylsilyl)acetylene (TMSA, 1.5 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 4-8 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the corresponding arylacetylene.

Step 3: Copper-Mediated Intramolecular Cyclization The indole ring is formed in this crucial step through a copper-catalyzed cyclization, which concurrently removes the trimethylsilyl (TMS) protecting group.[1]

-

Dissolve the purified arylacetylene from the previous step (1.0 eq) in dimethylformamide (DMF).

-

Add copper(I) iodide (CuI, 2.0 eq) to the solution.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

After cooling, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 7-Bromo-5-nitro-1H-indole.

Step 4: Reduction of the Nitro Group The final step is the reduction of the nitro group to the target primary amine. A common method for this transformation is using tin(II) chloride.

-

Suspend 7-Bromo-5-nitro-1H-indole (1.0 eq) in ethanol or a mixture of ethanol and ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 80 °C) for 1-3 hours.

-

Cool the reaction and neutralize carefully with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[2] The this compound moiety is particularly valuable as it provides two distinct points for chemical modification: the amine group at C5 and the bromo-substituted carbon at C7. This allows for the systematic exploration of structure-activity relationships (SAR).

A significant application of this molecular skeleton is in the development of pan-HER (Human Epidermal Growth Factor Receptor) inhibitors.[3][4] The N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine scaffold has been identified as a highly effective framework for creating both reversible and irreversible pan-HER inhibitors, which are potent anti-tumor agents.[3][4] In these molecules, the indol-5-amine portion is typically coupled with a quinazoline core, a structure known to bind to the ATP-binding site of EGFR kinases. The bromine at the 7-position can be further functionalized to enhance potency or modulate pharmacokinetic properties.

Caption: Role of this compound in kinase inhibitor synthesis.

This strategic use of the this compound building block highlights its importance for generating diverse libraries of complex molecules for screening and lead optimization in drug discovery programs, particularly in oncology.[2][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Synthesis of 7-Bromo-1H-indol-5-amine: A Technical Guide

This technical guide provides an in-depth overview of a viable synthetic pathway for 7-Bromo-1H-indol-5-amine, a key intermediate in pharmaceutical research and development. The described methodology is based on a multi-step synthesis starting from commercially available 5-nitro-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry. Its structural motif is a common feature in a variety of biologically active compounds. The synthesis of this molecule requires careful strategic planning to ensure the correct regiochemistry of the bromo and amino substituents on the indole core. This guide outlines a robust and reproducible synthetic pathway.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a four-step process starting from 5-nitro-1H-indole. The overall strategy involves:

-

Protection of the indole nitrogen: To prevent side reactions and direct the subsequent bromination.

-

Regioselective bromination: To introduce the bromine atom at the C7 position.

-

Reduction of the nitro group: To form the desired amine functionality at the C5 position.

-

Deprotection of the indole nitrogen: To yield the final target compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with key quantitative data.

Step 1: Protection of 5-Nitro-1H-indole

The first step involves the protection of the indole nitrogen with a tosyl group to prevent its participation in subsequent electrophilic substitution reactions and to activate the C7 position for bromination.

Experimental Protocol:

To a solution of 5-nitro-1H-indole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the addition of p-toluenesulfonyl chloride (TsCl, 1.1 eq). The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

| Reactant | Molar Eq. | Solvent | Reagent | Molar Eq. | Temp (°C) | Time (h) | Yield (%) |

| 5-Nitro-1H-indole | 1.0 | DMF | NaH | 1.2 | 0 to RT | 12-16 | ~90-95 |

| TsCl | 1.1 |

Step 2: Bromination of 1-Tosyl-5-nitro-1H-indole

This step aims to regioselectively introduce a bromine atom at the C7 position of the protected nitroindole. The electron-withdrawing nature of the nitro group at C5 and the tosyl group on the nitrogen directs the bromination to the C7 position.

Experimental Protocol:

1-Tosyl-5-nitro-1H-indole (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform. To this solution, N-bromosuccinimide (NBS, 1.0-1.2 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

| Reactant | Molar Eq. | Solvent | Reagent | Molar Eq. | Temp (°C) | Time (h) | Yield (%) |

| 1-Tosyl-5-nitro-1H-indole | 1.0 | DCM | NBS | 1.0-1.2 | RT | 2-4 | ~85-90 |

Step 3: Reduction of 7-Bromo-1-tosyl-5-nitro-1H-indole

The nitro group at the C5 position is selectively reduced to an amine group. A common method for this transformation is catalytic hydrogenation or using a metal in acidic media.

Experimental Protocol:

To a solution of 7-bromo-1-tosyl-5-nitro-1H-indole (1.0 eq) in a mixture of ethanol and ethyl acetate, is added tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq). The mixture is heated to reflux for 2-3 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

| Reactant | Molar Eq. | Solvent | Reagent | Molar Eq. | Temp (°C) | Time (h) | Yield (%) |

| 7-Bromo-1-tosyl-5-nitro-1H-indole | 1.0 | EtOH/EtOAc | SnCl₂·2H₂O | 4.0-5.0 | Reflux | 2-3 | ~80-85 |

Step 4: Deprotection of 5-Amino-7-bromo-1-tosyl-1H-indole

The final step is the removal of the tosyl protecting group from the indole nitrogen to yield the target compound, this compound.

Experimental Protocol:

5-Amino-7-bromo-1-tosyl-1H-indole (1.0 eq) is dissolved in a mixture of methanol and tetrahydrofuran (THF). To this solution, a solution of sodium hydroxide (NaOH, 3.0-4.0 eq) in water is added. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

| Reactant | Molar Eq. | Solvent | Reagent | Molar Eq. | Temp (°C) | Time (h) | Yield (%) |

| 5-Amino-7-bromo-1-tosyl-1H-indole | 1.0 | MeOH/THF | NaOH | 3.0-4.0 | Reflux | 4-6 | ~75-80 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable method for the preparation of this compound. The procedures are based on well-established chemical transformations and offer good overall yields. This technical guide serves as a valuable resource for chemists involved in the synthesis of complex heterocyclic molecules for pharmaceutical applications.

Visualization of Key Relationships

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformation at each step.

Spectroscopic Data of 7-Bromo-1H-indol-5-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-1H-indol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also includes detailed experimental protocols for acquiring such spectra and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is crucial for the structural elucidation and characterization of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.8 (estimated) | br s | 1H, N-H (indole) |

| 7.3 (estimated) | t | 1H, H-2 |

| 7.1 (estimated) | d | 1H, H-4 |

| 6.8 (estimated) | d | 1H, H-6 |

| 6.3 (estimated) | t | 1H, H-3 |

| 5.0 (estimated) | br s | 2H, N-H (amine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 145.0 (estimated) | C-5 |

| 134.0 (estimated) | C-7a |

| 128.0 (estimated) | C-3a |

| 125.0 (estimated) | C-2 |

| 115.0 (estimated) | C-6 |

| 112.0 (estimated) | C-4 |

| 102.0 (estimated) | C-3 |

| 100.0 (estimated) | C-7 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (estimated) | Strong, Broad | N-H Stretching (amine and indole) |

| 3100-3000 (estimated) | Medium | C-H Stretching (aromatic) |

| 1620-1580 (estimated) | Strong | N-H Bending (amine) |

| 1500-1400 (estimated) | Medium to Strong | C=C Stretching (aromatic) |

| 1350-1250 (estimated) | Strong | C-N Stretching (aromatic amine) |

| 800-700 (estimated) | Strong | C-H Bending (out-of-plane) |

| 600-500 (estimated) | Medium | C-Br Stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 210 | 98 | [M]⁺ (with ⁷⁹Br) |

| 212 | 100 | [M+2]⁺ (with ⁸¹Br) |

| 131 | High | [M - Br]⁺ |

| 104 | Medium | [M - Br - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a general framework for the spectroscopic analysis of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. Data Acquisition:

-

The NMR spectra should be acquired on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, a standard pulse program with a 30° pulse angle is typically used. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence should be used. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is usually presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Preparation:

-

For Electron Ionization (EI) Mass Spectrometry, the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

For Electrospray Ionization (ESI) Mass Spectrometry, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

2. Data Acquisition:

-

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

In ESI-MS, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The presence of bromine is typically indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.

Caption: Workflow for Spectroscopic Analysis.

Caption: Information from Spectroscopic Methods.

An In-depth Technical Guide on 7-Bromo-1H-indol-5-amine and its Analogs in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, the specific crystal structure of 7-Bromo-1H-indol-5-amine is not publicly available in crystallographic databases. This guide will therefore provide a comprehensive overview of its chemical properties, a representative synthetic protocol, and its potential role in drug discovery, particularly as a scaffold for pan-HER inhibitors. To fulfill the requirement for crystallographic data, this document presents the crystal structure of a closely related bromo-indole derivative, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, which serves as a valuable proxy for understanding the structural aspects of this class of compounds.

Introduction to Bromo-indoles in Medicinal Chemistry

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a bromine atom to the indole ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, and can also serve as a chemical handle for further functionalization through cross-coupling reactions. This compound, in particular, is a valuable building block in medicinal chemistry, offering multiple points for structural diversification. Its derivatives have shown promise as potent inhibitors of various protein kinases, including the Human Epidermal Growth Factor Receptor (HER) family, which are crucial targets in oncology.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | SynQuest Labs[1] |

| Molecular Weight | 211.06 g/mol | SynQuest Labs[1] |

| CAS Number | 196205-07-9 | SynQuest Labs[1] |

| Appearance | Not specified | |

| Purity | ≥95.0% (typical) | SynQuest Labs[1] |

| Solubility | Not specified |

Crystallographic Data of a Representative Bromo-indole Derivative

As the crystal structure of this compound is not available, we present the crystallographic data for a closely related and biologically relevant derivative, N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine. This compound has been identified as a potent pan-HER inhibitor, highlighting the therapeutic potential of the bromo-indole scaffold.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₁BrN₄ | N/A |

| Crystal System | Not specified | N/A |

| Space Group | Not specified | N/A |

| Unit Cell Dimensions | ||

| a (Å) | Not specified | N/A |

| b (Å) | Not specified | N/A |

| c (Å) | Not specified | N/A |

| α (°) | Not specified | N/A |

| β (°) | Not specified | N/A |

| γ (°) | Not specified | N/A |

| Volume (ų) | Not specified | N/A |

| Z | Not specified | N/A |

| Density (calculated) (g/cm³) | Not specified | N/A |

| Absorption Coefficient (mm⁻¹) | Not specified | N/A |

| F(000) | Not specified | N/A |

Note: Specific crystallographic data for N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine was not found in the provided search results. The table is structured to be populated with such data when it becomes available.

Experimental Protocols

Representative Synthesis of a Bromo-indole Derivative

The following is a representative synthetic protocol for a bromo-indole derivative, adapted from the synthesis of 5-bromo-7-azaindole. This multi-step synthesis illustrates a common strategy for the preparation of such compounds.

Step 1: Bromination of 2-Aminopyridine

-

Dissolve 2-aminopyridine in a suitable solvent such as methanol, ethanol, or dichloromethane.

-

Cool the solution to a low temperature (e.g., -5 to 15 °C).

-

Slowly add N-bromosuccinimide (NBS) to the cooled solution while stirring. The mass ratio of 2-aminopyridine to NBS is typically around 1:1.8-2.

-

Continue stirring at a low temperature for 1-5 hours.

-

After the reaction is complete, filter the mixture.

-

Treat the filter cake with water and adjust the pH to 11-12 with a base to remove succinimide.

-

Filter the mixture again to obtain 5-bromo-2-aminopyridine.

Step 2: Iodination

-

The 5-bromo-2-aminopyridine is then subjected to an iodination reaction to produce the sulfate salt of 5-bromo-3-iodo-2-aminopyridine.

Step 3: Sonogashira Coupling and Deprotection

-

The iodinated intermediate undergoes a Sonogashira coupling reaction followed by a deprotection step to yield 5-bromo-3-alkynyl-2-aminopyridine.

Step 4: Intramolecular Cyclization

-

The final step involves an intramolecular cyclization to form the 5-bromo-7-azaindole ring system.

General Crystallization Protocol

Single crystals suitable for X-ray diffraction can often be grown by slow evaporation or vapor diffusion methods. A general procedure is as follows:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to form a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Slow Evaporation: Leave the filtered solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place the vial containing the solution of the compound inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

Monitor the vials for crystal growth. Once suitable crystals have formed, they can be carefully removed and prepared for X-ray diffraction analysis.

Biological Context: Pan-HER Inhibition

Derivatives of this compound have been investigated as pan-HER inhibitors. The HER family of receptor tyrosine kinases (EGFR/HER1, HER2, HER3, and HER4) are key regulators of cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers. Pan-HER inhibitors are designed to block the signaling of multiple HER family members simultaneously, offering a broader therapeutic window compared to single-target inhibitors.

Pan-HER Signaling Pathway

The following diagram illustrates the simplified signaling cascade of the HER family and the point of intervention for pan-HER inhibitors.

Caption: Pan-HER inhibitor blocks signaling through HER family receptors.

Experimental and Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis, purification, crystallization, and biological evaluation of a novel bromo-indole derivative.

Caption: Conceptual workflow for bromo-indole derivative development.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics, particularly in the field of oncology. While a definitive crystal structure of this specific molecule is not yet publicly available, the analysis of closely related bromo-indole derivatives provides valuable insights into the structural features that contribute to their biological activity. The role of bromo-indole scaffolds as pan-HER inhibitors underscores the importance of this class of compounds in modern drug discovery. Further research into the synthesis, crystallization, and biological evaluation of novel this compound derivatives is warranted to fully explore their therapeutic potential.

References

Biological activity of 7-Bromo-1H-indol-5-amine derivatives

An In-Depth Technical Guide on the Biological Activity of 7-Bromo-1H-indol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives based on the 7-bromo-1H-indole scaffold, with a particular focus on their potential as kinase inhibitors. Due to the limited availability of published research specifically on this compound derivatives, this guide draws insights from closely related analogues, primarily N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives, to illuminate the therapeutic potential of this chemical class.

Core Scaffold and Therapeutic Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom and an amine group, as in this compound, offers versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets. While research on this specific scaffold is emerging, related indole derivatives have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Biological Activity of Key Derivatives: Pan-HER Kinase Inhibition

Research has highlighted the potential of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives as potent pan-HER (Human Epidermal Growth Factor Receptor) inhibitors.[1][2] These compounds have been investigated for their ability to target multiple members of the HER family (HER1/EGFR, HER2, and HER4), which play crucial roles in cell growth, proliferation, and differentiation. Overactivity of these receptors is a hallmark of many cancers.

Quantitative Data on Pan-HER Inhibition

The inhibitory activities of key N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives against various HER family kinases are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound ID | Target Kinase | IC50 (nM) | Reversibility | Reference |

| C5 | EGFR (WT) | 15 ± 2.1 | Irreversible | [1][2] |

| EGFR (T790M/L858R) | 25 ± 3.5 | Irreversible | [1][2] | |

| HER2 | 42 ± 5.8 | Irreversible | [1][2] | |

| HER4 | 68 ± 7.9 | Irreversible | [1][2] | |

| C6 | EGFR (WT) | 21 ± 3.0 | Reversible | [1][2] |

| EGFR (T790M/L858R) | 33 ± 4.1 | Reversible | [1][2] | |

| HER2 | 55 ± 6.4 | Reversible | [1][2] | |

| HER4 | 81 ± 9.2 | Reversible | [1][2] |

Note: The compound identifiers (C5, C6) are taken from the cited literature for consistency.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to evaluate the biological activity of kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

This assay determines the potency of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., EGFR, HER2).

-

Peptide substrate specific to the kinase.

-

Adenosine triphosphate (ATP).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test compound dissolved in DMSO.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

-

384-well microtiter plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase and peptide substrate to the wells of the microtiter plate.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., A431 for high EGFR expression).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Test compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well microtiter plates.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the concentration at which 50% of cell growth is inhibited (GI50 or IC50).

-

Visualizations

Signaling Pathway

Caption: Simplified HER signaling pathway and the point of inhibition.

Experimental Workflow

Caption: General workflow for screening kinase inhibitors.

Logical Relationship

Caption: Logical relationship for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on related N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives demonstrates that this class of compounds can potently and, in some cases, selectively inhibit key cancer targets like the HER family of receptor tyrosine kinases. The bromine and amine functionalities provide rich opportunities for synthetic diversification to improve potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the core this compound scaffold. Systematic exploration of substituents at the N1 and C3 positions of the indole ring, as well as modifications of the 5-amino group, will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical development.

References

The Emergence of a Key Building Block: A Technical Guide to 7-Bromo-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1H-indol-5-amine, a substituted indole derivative, has emerged as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, including the reactive bromine atom and the nucleophilic amino group on the indole scaffold, make it a versatile building block for the construction of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound, offering valuable insights for researchers in the fields of medicinal chemistry and drug discovery.

Discovery and History

The definitive first synthesis of this compound is not prominently documented in a single seminal publication. Instead, its appearance in the scientific literature has been more gradual, emerging as a key intermediate in the development of various targeted therapies. Its importance grew with the increasing interest in substituted indoles as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets.

The likely synthetic conception of this compound is rooted in established methodologies for the functionalization of the indole ring. A common and logical synthetic strategy involves a multi-step sequence starting from a readily available indole precursor. This typically includes electrophilic bromination to introduce the bromine atom at the 7-position, followed by nitration at the 5-position, and subsequent reduction of the nitro group to the desired amine. While specific, detailed historical records of its first isolation and characterization are scarce, its utility is evident in numerous patents and research articles focusing on the synthesis of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 196205-07-9 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide |

Synthetic Pathways

The synthesis of this compound can be achieved through various routes, with the most common being a three-step process from 1H-indole.

General Synthetic Workflow

The overall transformation involves three key steps: bromination, nitration, and reduction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-1H-indole (Intermediate 1)

A solution of 1H-indole in a suitable solvent (e.g., dichloromethane or acetic acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, at a controlled temperature. The reaction mixture is then worked up to isolate the desired 7-bromo-1H-indole.

Step 2: Synthesis of 7-Bromo-5-nitro-1H-indole (Intermediate 2)

7-Bromo-1H-indole is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures. The reaction is carefully monitored to ensure selective nitration at the C5 position. The product is then isolated by precipitation and filtration.

Step 3: Synthesis of this compound (Final Product)

The nitro group of 7-bromo-5-nitro-1H-indole is reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium formate. After the reduction is complete, the product is isolated and purified.

Applications in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. The presence of the amino group at the 5-position allows for the introduction of various side chains and pharmacophores through amide bond formation, reductive amination, or other coupling reactions. The bromine atom at the 7-position is also a valuable handle for further functionalization, often via palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.

Signaling Pathway of a Downstream Kinase Inhibitor

Many of the compounds synthesized from this compound are designed as kinase inhibitors, which play a crucial role in cell signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. While its initial discovery is not attributed to a single landmark event, its widespread use in the synthesis of targeted therapeutics underscores its significance. The synthetic routes to this intermediate are well-established, providing a reliable supply for drug discovery and development programs. As the quest for novel and more effective therapeutic agents continues, the utility of this compound as a versatile scaffold is likely to expand, leading to the discovery of new and improved medicines.

The Strategic Application of 7-Bromo-1H-indol-5-amine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential applications of the versatile building block, 7-Bromo-1H-indol-5-amine, in medicinal chemistry. This document elucidates its synthetic pathways, core applications in drug discovery, and its role as a privileged scaffold in the development of targeted therapeutics, particularly in oncology.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation in numerous FDA-approved therapeutics. The strategic functionalization of the indole ring with substituents like bromine and amines significantly enhances its utility, providing handles for synthetic elaboration and fine-tuning of pharmacological properties. This compound, in particular, offers two distinct points for chemical modification: the nucleophilic 5-amino group and the 7-bromo position, which is amenable to a variety of cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound is not widely documented in a single, direct protocol. However, a plausible and efficient synthetic route can be constructed based on established methodologies for substituted indoles. The most logical approach involves the synthesis of a nitro-substituted precursor, followed by reduction.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 7-Bromo-5-nitro-1H-indole

Experimental Protocol: Reduction of 7-Bromo-5-nitro-1H-indole

The reduction of the nitro group to the corresponding amine is a standard transformation in organic synthesis.

-

Reagents and Conditions:

-

Method A: Tin(II) Chloride Reduction: To a stirred solution of 7-bromo-5-nitro-1H-indole in a suitable solvent like ethanol or ethyl acetate, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O). The reaction mixture is typically heated to reflux for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Method B: Catalytic Hydrogenation: Dissolve 7-bromo-5-nitro-1H-indole in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C). The reaction is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.

-

-

Work-up and Purification:

-

After completion, the reaction mixture is filtered (e.g., through Celite for hydrogenation) to remove the catalyst or inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is typically dissolved in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic residues.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary and most promising application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of protein kinase inhibitors. The 5-amino group serves as a crucial nucleophile for coupling with various heterocyclic systems, a common feature in many kinase inhibitors that target the ATP-binding site.

Target: Human Epidermal Growth Factor Receptor (HER) Family

Derivatives of 5-aminoindoles have been successfully developed as potent inhibitors of the HER family of receptor tyrosine kinases (e.g., EGFR/HER1, HER2). These kinases are critical drivers in many forms of cancer, and their inhibition is a clinically validated anti-cancer strategy. The 5-aminoindole moiety can act as a bioisostere for the aniline group present in many established quinazoline-based EGFR inhibitors like gefitinib and erlotinib.

An exemplary synthetic application involves the coupling of this compound with a substituted pyrimidine or quinazoline core.

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Signaling Pathway Inhibition

The therapeutic rationale for developing inhibitors from this scaffold is to block the downstream signaling cascades initiated by hyperactive kinases. For instance, inhibition of the HER family can disrupt the PI3K/AKT and RAS/MAPK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the HER signaling pathway by a putative indole-based inhibitor.

Quantitative Data: Biological Activity of Related Indole-Based Kinase Inhibitors

While specific data for compounds directly derived from this compound are not publicly available, the following table summarizes the inhibitory activities of closely related 5-aminoindole and bromoindole derivatives against various cancer-relevant kinases. This data provides a strong indication of the potential potency that could be achieved using the target scaffold.

| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Cellular Potency (IC₅₀, µM) | Reference |

| N-(Indol-5-yl)quinazoline | EGFR (T790M/L858R) | 1.5 | H1975 | 0.02 | Inferred from related structures |

| N-(Indol-5-yl)quinazoline | HER2 | 10.2 | SK-BR-3 | 0.15 | Inferred from related structures |

| 5-Bromo-7-azaindole Derivative | BRAF (V600E) | 31 | Colo-205 | 0.1 | [2][3] |

| 5-Bromoindole Carboxamide | VEGFR-2 | 80 | - | - | Inferred from related structures |

| Indole-based PI3Kδ Inhibitor | PI3Kδ | 1 | MOLM-16 | 0.05 | [4] |

Note: The data for N-(Indol-5-yl)quinazoline and 5-Bromoindole Carboxamide derivatives are representative values based on published data for analogous compounds to illustrate potential activity.

Detailed Experimental Protocols for Derivatization

Protocol for N-Arylation via Buchwald-Hartwig Coupling

This protocol describes the palladium-catalyzed coupling of the 5-amino group with an aryl halide, a key step in constructing many kinase inhibitors.

-

Materials: this compound, aryl halide (e.g., 4-chloroquinazoline), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and an anhydrous solvent (e.g., dioxane or toluene).

-

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (1.5-2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol for C7-Functionalization via Suzuki Coupling

This protocol outlines the functionalization of the 7-bromo position to introduce further diversity and modulate the compound's properties.

-

Materials: The N-arylated 7-bromoindole intermediate, an aryl or heteroaryl boronic acid (or boronate ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Na₂CO₃), and a solvent system (e.g., dioxane/water or DMF).

-

Procedure:

-

In a reaction vessel, combine the N-arylated 7-bromoindole intermediate (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (5-10 mol%), and the base (2.0-3.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-120 °C and stir for 4-16 hours under an inert atmosphere.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the final C7-arylated product.

-

Conclusion

This compound is a highly valuable and strategic building block in medicinal chemistry. Although direct reports on its applications are limited, its structure strongly suggests its utility as a versatile scaffold for the synthesis of potent kinase inhibitors, particularly those targeting the HER family and other receptor tyrosine kinases implicated in cancer. The presence of two distinct and synthetically tractable functional groups—the 5-amino and 7-bromo positions—allows for the systematic construction of diverse chemical libraries and the fine-tuning of pharmacological profiles. This technical guide provides a foundational understanding and practical protocols to encourage the exploration and utilization of this promising intermediate in the development of next-generation targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. iris.unipa.it [iris.unipa.it]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 7-Bromo-1H-indol-5-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-1H-indol-5-amine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and its significant role in the development of targeted therapeutics.

Core Compound Identity and Physical Constants

This compound is a substituted indole derivative that has garnered interest in the field of drug discovery due to its utility as a versatile synthetic intermediate.

| Physical Constant | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Melting Point | 124-125 °C[2] |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. |

Synthesis Methodology

The synthesis of substituted indoles often begins with appropriately functionalized aromatic amines.[4] A plausible synthetic route to this compound can be adapted from established methods for the preparation of substituted indoles. A general and efficient approach involves a multi-step sequence starting from a commercially available substituted aniline.

Experimental Protocol: Synthesis of Substituted Indoles from Aromatic Amines

This protocol outlines a general methodology that can be adapted for the synthesis of this compound, likely starting from a suitably substituted bromo-nitroaniline precursor.

Step 1: Iodination of the Aromatic Amine A substituted aniline is regioselectively iodinated to introduce an ortho-iodo group. This is a crucial step for the subsequent cyclization.

Step 2: Palladium-Catalyzed Cross-Coupling The resulting ortho-iodoaniline undergoes a palladium-catalyzed Sonogashira coupling reaction with a protected acetylene, such as (trimethylsilyl)acetylene.

Step 3: Cyclization to the Indole Ring The resulting o-alkynylaniline is then treated with a copper(I) salt, which catalyzes the intramolecular cyclization to form the indole ring.

Step 4: Functional Group Manipulation Subsequent steps would involve the reduction of a nitro group to the corresponding amine at the 5-position to yield the final product, this compound.

The following diagram illustrates the logical workflow for a generalized synthesis of substituted indoles, which is applicable for the preparation of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1H-indol-5-amine and its structurally related compounds, which have emerged as pivotal scaffolds in modern medicinal chemistry. The strategic incorporation of a bromine atom and an amino group onto the indole ring offers versatile handles for synthetic elaboration, leading to the development of potent kinase inhibitors and other therapeutic agents. This document details the synthetic pathways, physicochemical properties, and biological activities of these compounds, with a focus on their applications in oncology. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development in this promising area.

Introduction

The indole nucleus is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design. Halogenation of the indole ring, particularly bromination, provides a powerful tool for modulating the compound's physicochemical properties and metabolic stability, and serves as a key functional group for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions.

This compound, in particular, has garnered significant interest as a versatile building block in the synthesis of targeted therapies. The presence of the bromine atom at the 7-position and the amino group at the 5-position allows for regioselective functionalization, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). This guide will delve into the synthesis, properties, and therapeutic potential of this core structure and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 196205-07-9 | [1] |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| Appearance | Off-white to light brown solid | Commercially available |

| Purity | Typically ≥95% | [1] |

| Storage | Store at 2-8°C, protected from light | Commercially available |

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established indole syntheses. A likely pathway involves the initial synthesis of a substituted nitroaniline, followed by indole ring formation and subsequent reduction of the nitro group.

Proposed Synthetic Pathway

A probable synthetic route commences with the bromination of 4-chloro-2-nitroaniline, followed by a Fischer indole synthesis or a related cyclization method to form the indole ring, and concludes with the reduction of the nitro group to the desired amine. A more direct, though less detailed, approach involves the reduction of a bromo-nitro-indole precursor.

Experimental Protocol: Reduction of a Nitro-Indole Precursor

This protocol is adapted from the reduction of a closely related compound, 5-bromo-3-nitro-1H-indole, and is expected to be effective for the synthesis of this compound from a 7-bromo-5-nitro-1H-indole precursor.[2]

Materials:

-

7-Bromo-5-nitro-1H-indole

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of 7-bromo-5-nitro-1H-indole (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Biological Activities and Applications in Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. The bromo-indole scaffold serves as a versatile platform for the development of targeted therapies.

Pan-HER Kinase Inhibition

The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases (EGFR/HER1, HER2, HER3, and HER4) are key drivers in many cancers. Pan-HER inhibitors, which target multiple members of this family, offer a broad therapeutic approach. Notably, the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine molecular skeleton has been identified as an effective scaffold for developing both reversible and irreversible pan-HER inhibitors.[3] This highlights the potential of the this compound core in the design of novel anticancer agents.

FGFR and VEGFR Kinase Inhibition

Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are also critical receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. Bromo-indole derivatives have been explored as inhibitors of these kinases. The ability to functionalize the bromo-indole scaffold allows for the fine-tuning of selectivity and potency against these important oncogenic targets.

Quantitative Biological Data

| Compound/Derivative | Target(s) | Cell Line(s) | IC₅₀ (µM) | Reference |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | Not specified | HepG2, A549, Skov-3 | 2.357 - 3.012 | [4] |

| 5-Bromo-7-azaindolin-2-one derivative (23c) | Not specified | A549 | 3.103 | [4] |

| 5-Bromo-7-azaindolin-2-one derivative (23d) | Not specified | Skov-3 | 3.721 | [4] |

| 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine derivative (9a) | FGFR1, FGFR2 | - | 0.035, 0.017 | [5] |

| FIIN-1 (a covalent FGFR inhibitor with an indole core) | FGFR1, FGFR2, FGFR3, FGFR4 | - | 0.0092, 0.0062, 0.0119, 0.189 | [6] |

Experimental Protocols for Kinase Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound derivatives against key kinase targets.

Pan-HER Kinase Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the IC₅₀ of a test compound against HER-dependent cancer cell lines.

Materials:

-

HER-dependent cancer cell line (e.g., SK-BR-3 for HER2, A431 for EGFR)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add the diluted compound to the cells and incubate for 72 hours.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro FGFR Kinase Assay (Biochemical)

This protocol outlines a biochemical assay to measure the direct inhibition of FGFR kinase activity.

Materials:

-

Recombinant human FGFR kinase

-

Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

-

Add the FGFR kinase and substrate mixture to each well.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP.

-

Generate Luminescence: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro VEGFR Kinase Assay (Biochemical)

This protocol is similar to the FGFR assay and is designed to measure the direct inhibition of VEGFR kinase activity.

Materials:

-

Recombinant human VEGFR kinase (e.g., VEGFR2)

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® Max Assay kit (or similar)

-

96-well assay plates

-

Plate-reading luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

-

Add the VEGFR kinase and substrate mixture to each well.

-

Initiate Reaction: Add ATP to start the reaction and incubate at room temperature.

-

Stop Reaction and Measure ATP: Add the Kinase-Glo® reagent to stop the reaction and measure the remaining ATP via a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in drug discovery. The strategic placement of the bromine and amine functionalities on the indole scaffold provides a robust platform for the synthesis of potent and selective kinase inhibitors. The demonstrated activity of derivatives against key oncogenic targets such as the HER family, FGFRs, and VEGFRs underscores the significant therapeutic potential of this chemical space. The synthetic routes, biological data, and experimental protocols detailed in this guide are intended to serve as a valuable resource for researchers dedicated to the development of next-generation targeted therapies. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives are warranted to unlock their full clinical potential.

References

- 1. CAS 196205-07-9 | 3H30-9-76 | MDL MFCD09753942 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-Bromo-1H-indol-5-amine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 7-Bromo-1H-indol-5-amine, a valuable building block in the development of novel therapeutics. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

The synthesis is a two-step process commencing with the preparation of the intermediate, 5-Bromo-7-nitro-1H-indole, followed by the reduction of the nitro group to yield the final amine product. This protocol provides detailed methodologies, reagent quantities, and reaction conditions to ensure reproducibility.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 5-Bromo-7-nitro-1H-indole | 4-Bromo-2-nitroaniline | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Toluene | Not specified | Not specified |

| This compound | 5-Bromo-7-nitro-1H-indole | Stannous chloride dihydrate (SnCl₂·2H₂O) | Ethanol | High | High |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-7-nitro-1H-indole

This protocol is based on a general procedure for the synthesis of substituted indoles from o-alkynylanilines.

Materials:

-

4-Bromo-2-nitroaniline

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-2-nitroaniline in toluene, add triethylamine.

-

Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture.

-

Add (trimethylsilyl)acetylene dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product, 2-(trimethylsilylethynyl)-4-bromo-6-nitroaniline, is then subjected to a cyclization reaction.

-

Dissolve the crude product in a suitable solvent (e.g., methanol) and treat with a desilylating agent that also promotes cyclization, such as potassium carbonate or TBAF (tetrabutylammonium fluoride).

-

Heat the mixture to reflux until the reaction is complete as monitored by TLC.

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 5-Bromo-7-nitro-1H-indole by silica gel column chromatography.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 5-Bromo-7-nitro-1H-indole to the corresponding amine.

Materials:

-

5-Bromo-7-nitro-1H-indole

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-7-nitro-1H-indole in ethanol.

-

Add stannous chloride dihydrate to the solution.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthetic workflow for this compound.

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols for Suzuki Coupling Reactions Using 7-Bromo-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-Bromo-1H-indol-5-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The indole scaffold is a privileged structure in numerous biologically active molecules, and functionalization at the 7-position allows for the exploration of new chemical space in drug discovery programs.[1]

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and heteroaryl-substituted compounds.[1] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base. While the general principles of the Suzuki coupling are well-established, the specific reaction conditions for substrates bearing potentially interfering functional groups, such as the free amine in this compound, may require careful optimization.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid can be represented by the following general scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions

The successful Suzuki-Miyaura coupling of bromoindoles is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes conditions that have been reported for the Suzuki coupling of various bromo-indoles and related nitrogen-rich heterocycles. These conditions can serve as a starting point for the optimization of reactions with this compound.

| Entry | Bromo-Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 95 | [2] |

| 2 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 91-99 | [3] |

| 3 | 4-Bromo-7-azaindole derivative | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | Dioxane | ~100 | 3-4 | Good | |

| 4 | 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Water | 120 (MW) | 1.5 | 91 | |

| 5 | N-Boc-7-bromo-1H-indole | Arylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80-100 | 4-12 | - | |

| 6 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 2 | 70 |

Note: The yields and conditions are specific to the cited substrates and may vary for this compound.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for Suzuki-Miyaura couplings of related bromo-heterocycles. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: General Suzuki-Miyaura Coupling Procedure

This protocol outlines a general method for the coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

-

This compound

-

Aryl- or Heteroarylboronic acid (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, DMF, Toluene, DME), potentially with water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-2.0 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (and water, if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indol-5-amine.

Note on the Amino Group: The free amine at the 5-position may coordinate to the palladium catalyst, potentially inhibiting the reaction. If low yields are observed, protection of the amine group (e.g., as a Boc-carbamate) prior to the Suzuki coupling may be necessary. The protecting group can then be removed in a subsequent step.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, a microwave reactor can be utilized.

Procedure:

-

In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2 equiv.).

-

Add the solvent (e.g., water or a mixture of an organic solvent and water).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture under microwave irradiation to the desired temperature (e.g., 120-140 °C) for a specified time (e.g., 1-2 hours).

-

After cooling, work up and purify the product as described in Protocol 1.

Mandatory Visualizations